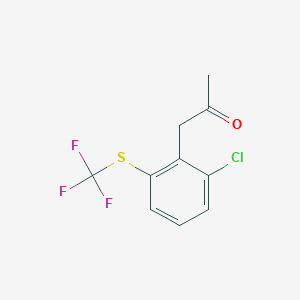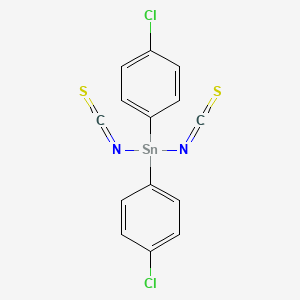
Bis(4-chlorophenyl)(diisothiocyanato)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, bis(4-chlorophenyl)diisothiocyanato- is an organotin compound with the molecular formula C14H8Cl2N2S2Sn. This compound is characterized by the presence of two 4-chlorophenyl groups and two isothiocyanato groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Stannane, bis(4-chlorophenyl)diisothiocyanato- typically involves the reaction of tin(IV) chloride with 4-chlorophenyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Stannane, bis(4-chlorophenyl)diisothiocyanato- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The isothiocyanato groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Stannane, bis(4-chlorophenyl)diisothiocyanato- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is used in the production of various materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Stannane, bis(4-chlorophenyl)diisothiocyanato- involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which disrupts microtubule formation and affects cell division. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Stannane, bis(4-chlorophenyl)diisothiocyanato- can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dichloride: Used as a catalyst in the production of polyurethanes.
Tetramethyltin: Utilized in the semiconductor industry.
The uniqueness of Stannane, bis(4-chlorophenyl)diisothiocyanato- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
101159-84-6 |
|---|---|
Molekularformel |
C14H8Cl2N2S2Sn |
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
bis(4-chlorophenyl)-diisothiocyanatostannane |
InChI |
InChI=1S/2C6H4Cl.2CNS.Sn/c2*7-6-4-2-1-3-5-6;2*2-1-3;/h2*2-5H;;;/q;;2*-1;+2 |
InChI-Schlüssel |
AUAASGRFNYLIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(N=C=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


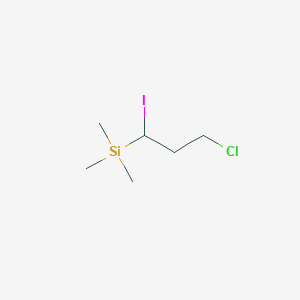
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
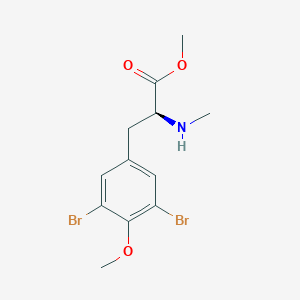
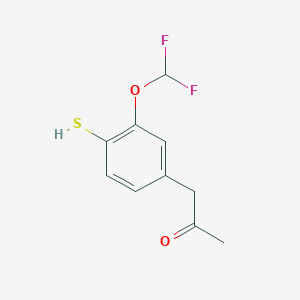
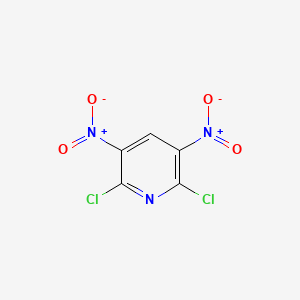
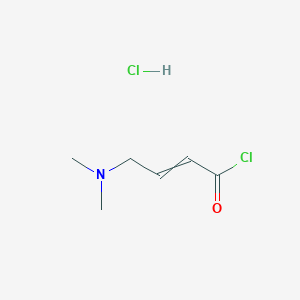
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
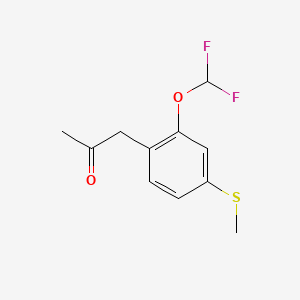

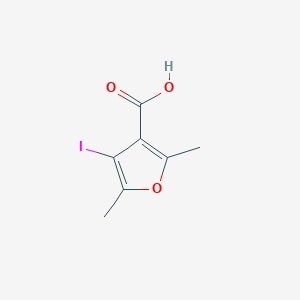
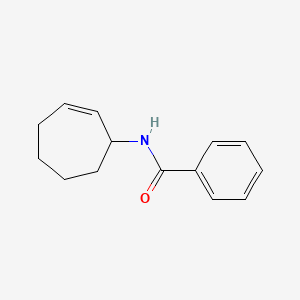
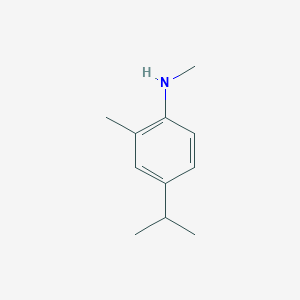
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
